molecular formula C26H34N4O7S2 B12717651 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteinate CAS No. 76408-54-3

2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteinate

Cat. No.: B12717651
CAS No.: 76408-54-3
M. Wt: 578.7 g/mol
InChI Key: LVJIZLBZMJXZPU-QHCPKHFHSA-N
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Description

2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteinate is a complex organic compound that features a combination of aromatic, sulfonyl, and cysteine-derived functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteinate typically involves multiple steps:

    Formation of the Phenylazo Group: The phenylazo group can be synthesized through the diazotization of aniline followed by coupling with benzene.

    Sulfonylation: The phenylazo compound is then sulfonylated using a sulfonyl chloride in the presence of a base.

    Cysteine Derivative Formation: The cysteine derivative is prepared by protecting the amino group of L-cysteine with a tert-butoxycarbonyl group and the thiol group with an acetamidomethyl group.

    Coupling Reaction: Finally, the sulfonylated phenylazo compound is coupled with the protected cysteine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with specific functional properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological molecules. The cysteine moiety allows it to form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The phenylazo group can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(methyl)-N-(tert-butoxycarbonyl)-L-cysteinate
  • 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-D-cysteinate

Uniqueness

The unique combination of functional groups in 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteinate allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications. Its ability to form covalent bonds with proteins and participate in non-covalent interactions sets it apart from other similar compounds.

Properties

CAS No.

76408-54-3

Molecular Formula

C26H34N4O7S2

Molecular Weight

578.7 g/mol

IUPAC Name

2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethyl (2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C26H34N4O7S2/c1-19(31)27-18-38-16-23(28-25(33)37-26(2,3)4)24(32)36-14-15-39(34,35)17-20-10-12-22(13-11-20)30-29-21-8-6-5-7-9-21/h5-13,23H,14-18H2,1-4H3,(H,27,31)(H,28,33)/t23-/m0/s1

InChI Key

LVJIZLBZMJXZPU-QHCPKHFHSA-N

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)NCSCC(C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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